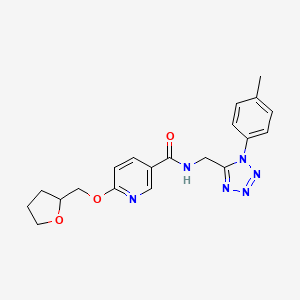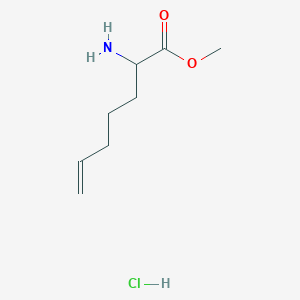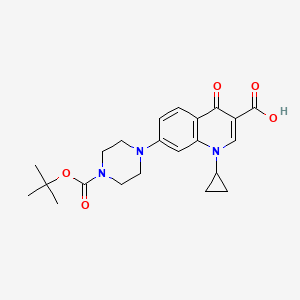
6-(Difluoromethyl)pyridin-2-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“6-(Difluoromethyl)pyridin-2-amine hydrochloride” is a chemical compound with the CAS Number: 2344679-94-1 . It has a molecular weight of 180.58 and is typically available in powder form . It has gained increasing attention in scientific research and industry due to its potential applications in various fields.
Molecular Structure Analysis
The IUPAC name for this compound is this compound . The InChI code is 1S/C6H6F2N2.ClH/c7-6(8)4-2-1-3-5(9)10-4;/h1-3,6H,(H2,9,10);1H .Physical And Chemical Properties Analysis
This compound is typically available in powder form . It has a molecular weight of 180.58 . The storage temperature is typically at room temperature .Wissenschaftliche Forschungsanwendungen
Synthesis and Self-Assembly
Polyfluorene derivatives functionalized with amine groups, specifically poly(9,9-bis(6′-aminohexyl)fluorene), were synthesized through de-protection processes involving hydrochloric acid, showcasing the potential for self-assembly due to intramolecular and intermolecular hydrogen bonding and π–π stacking interactions. These properties could be advantageous for molecular ordering and device fabrication, particularly in polymer light-emitting diodes (PLEDs), where pure blue electroluminescence was achieved (Guo et al., 2009).
Coordination Chemistry
Pyridine moieties have been pivotal in the development of Schiff base and non-Schiff base macrocyclic ligands, which utilize the templating capability of different metal ions to direct synthetic pathways. These ligands, after being reduced to more flexible amine derivatives, have found utility in metal ion transportation, separation, and as components in mechanically interlocked molecules, catalytic properties, and artificial metalloenzymes (Rezaeivala & Keypour, 2014).
Luminescent Compounds and Iron Complexes
2,6-Di(pyrazolyl)pyridine derivatives have been highlighted for their application in creating luminescent lanthanide compounds suitable for biological sensing, as well as iron complexes that exhibit unusual thermal and photochemical spin-state transitions, demonstrating the versatility of pyridine-based ligands in coordination chemistry (Halcrow, 2005).
Fluorous Synthesis
The fluorous synthesis approach has enabled the efficient creation of disubstituted pyrimidines, leveraging the phase tag capability of fluorous chains for purification purposes. This method illustrates the adaptability of fluorine chemistry in synthesizing complex organic molecules with potential pharmaceutical applications (Zhang, 2003).
Molecular Response Studies
Investigations into the molecular response of amine bases in organic solvents have provided insights into the dynamics of complex reactions catalyzed by frustrated Lewis pairs, crucial for understanding mechanisms in metal-free H2 scission and enhancing the design of catalytic systems (Kathmann et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
6-(difluoromethyl)pyridin-2-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F2N2.ClH/c7-6(8)4-2-1-3-5(9)10-4;/h1-3,6H,(H2,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRLZSKFKKORHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)N)C(F)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![8-cyclohexyl-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2585957.png)
![Ethyl 4-[[2-[[5-[[[4-(dimethylsulfamoyl)benzoyl]amino]methyl]-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2585960.png)
![N-(3-(1H-imidazol-1-yl)propyl)-N-(4-fluorobenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2585962.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3-chloro-4-fluorobenzenesulfonamide](/img/structure/B2585964.png)

![Ethyl 6-{[(4-chlorophenyl)sulfonyl]methyl}-4-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2585966.png)



![N-{[4-(6-bromo-8-methyl-1,2,3,4-tetrahydroquinoline-1-carbonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2585972.png)
